2-Azidoethyl beta-D-Glucopyranoside

Description

Definition and Chemical Identity

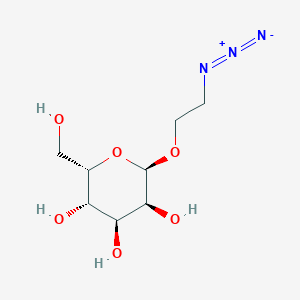

2-Azidoethyl beta-D-Glucopyranoside is an organic molecular entity classified as a glucoside derivative that incorporates an azide functional group within its structure. The compound possesses the molecular formula C8H15N3O6 and exhibits a molecular weight of 249.22 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 165331-08-8, which serves as its unique identifier in chemical databases and literature.

The International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. This systematic nomenclature reflects the stereochemical configuration of the glucopyranose ring system and the positioning of the azidoethyl substituent at the anomeric carbon. The compound exists as a colorless to almost colorless clear liquid under standard conditions, with a specific rotation of -18.0 to -22.0 degrees when measured at a concentration of 0.9 in methanol.

The structural characterization reveals that this compound maintains the beta-anomeric configuration at the C1 position, which is crucial for its biological activity and chemical reactivity. The azide group (-N3) is positioned at the terminal end of a two-carbon ethyl linker, providing sufficient flexibility for participation in bioorthogonal reactions while maintaining the integrity of the carbohydrate core structure.

Historical Development and Context

The development of this compound is intrinsically linked to the broader evolution of azide chemistry within carbohydrate research. The incorporation of azide functionalities into carbohydrate structures emerged as a significant advancement in the early 21st century, driven by the need for bioorthogonal chemical reporters that could function effectively in biological systems without interfering with natural biochemical processes.

The historical context of this compound's development can be traced to the pioneering work in click chemistry, which established azide-alkyne cycloaddition reactions as highly reliable and efficient chemical transformations. The azide functional group was recognized as particularly valuable due to its exceptional bio-stability and non-perturbation characteristics, making it an ideal candidate for modification of biomolecules including proteins, nucleotides, lipids, and glycans.

The synthesis and characterization of azide-containing glucopyranosides represented a natural progression in the field of chemical glycobiology, where researchers sought to develop tools for studying glycan function and distribution in living systems. The creation date listed in chemical databases indicates that this compound was first documented in 2006, with subsequent modifications to its characterization data occurring as recently as 2025.

The compound's development was further motivated by the growing understanding of glycans' critical roles in cell-cell communication, immune response mechanisms, and disease progression pathways. The ability to selectively label and track these carbohydrate structures in living systems became essential for advancing glycobiological research and developing new therapeutic strategies.

Significance in Carbohydrate Chemistry

This compound holds considerable significance in modern carbohydrate chemistry due to its versatile applications in bioconjugation processes and its role as a chemical handle for various biochemical manipulations. The compound serves as a versatile linker in bioconjugation processes, enabling researchers to attach various biomolecules such as proteins or antibodies to surfaces or other molecules for enhanced functionality.

In pharmaceutical research, this glucopyranoside derivative plays a crucial role in the synthesis of glycosylated drugs, which can significantly improve the pharmacokinetics and bioavailability of therapeutic agents. The incorporation of carbohydrate moieties into drug molecules through compounds like this compound can enhance drug solubility, reduce toxicity, and improve targeting specificity to particular cellular receptors.

The compound's significance extends to glycobiology research, where it facilitates the study of carbohydrate-protein interactions that are critical for understanding cell signaling and recognition processes in immunology and cancer research. The azide functionality enables click chemistry applications that allow for the precise labeling and detection of biomolecules in various assays, providing researchers with powerful tools for investigating complex biological systems.

The bioorthogonal nature of the azide group makes this compound particularly valuable for metabolic engineering applications. When incorporated into biological systems, the compound can be selectively modified through strain-promoted azide-alkyne cycloaddition or copper-catalyzed azide-alkyne cycloaddition reactions, enabling non-invasive imaging of glycan distribution and trafficking under various experimental conditions.

Material science applications represent another significant area where this compound demonstrates utility. It can be incorporated into polymer matrices to create smart materials with specific properties, such as responsiveness to environmental stimuli, which proves valuable in developing advanced coatings and sensors with carbohydrate-based recognition elements.

Overview of Related Glucopyranoside Derivatives

The family of azide-containing glucopyranoside derivatives encompasses several structurally related compounds that share similar synthetic strategies and applications while offering distinct advantages for specific research applications. Understanding these related compounds provides important context for appreciating the unique characteristics and applications of this compound.

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside represents a closely related derivative that incorporates both azide functionality and an acetamido group at the C2 position. This compound, with the molecular formula C10H18N4O6 and molecular weight of 290.27 grams per mole, serves as a useful reactant for multipotent protein activation and finds application in alkylated glycoside chemistry for click chemistry applications. The presence of the acetamido group provides additional hydrogen bonding capabilities and can influence the compound's interaction with biological targets.

The tetra-O-acetyl protected version of this compound, specifically 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, serves as an important synthetic intermediate and protected form of the parent compound. This acetylated derivative exhibits enhanced stability and altered solubility properties, making it valuable for synthetic transformations and purification procedures. The acetyl protecting groups can be selectively removed under mild basic conditions to reveal the free hydroxyl groups of the glucopyranose ring.

Other notable related compounds include various azidoethyl glycosides derived from different monosaccharide units, such as galactopyranosides and mannopyranosides. These structural analogs provide researchers with a toolkit of azide-containing building blocks that can be selected based on specific stereochemical requirements and biological targets.

| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |

|---|---|---|---|

| This compound | C8H15N3O6 | 249.22 g/mol | Base compound with free hydroxyl groups |

| 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | C10H18N4O6 | 290.27 g/mol | Contains acetamido group at C2 position |

| 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside | C16H23N3O10 | 417.37 g/mol | Fully acetylated protected form |

The synthesis of these related compounds often follows similar synthetic strategies, typically involving the introduction of the azidoethyl group through glycosylation reactions using appropriate leaving groups such as acetates, halides, or trichloroacetimidates. The choice of specific derivative depends on the intended application, with protected forms being preferred for synthetic transformations and unprotected forms being utilized for direct biological applications.

The development of dendritic polyols using azide-containing glucopyranosides has demonstrated the versatility of these compounds in creating complex multivalent structures. These applications highlight the potential for using this compound and its analogs as building blocks for constructing sophisticated molecular architectures with defined structures and predictable properties.

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-GWVFRZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693686 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165331-08-8 | |

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Catalyzed Glycosylation

Silver triflate (AgOTf) or boron trifluoride etherate (BF₃·Et₂O) catalyzes the coupling of peracetylated glucose donors with 2-azidoethanol. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with 2-azidoethanol in acetonitrile under microwave irradiation (90°C, 15 min) to yield the β-anomer selectively. The use of AgOTf ensures minimal anomerization, achieving yields of 58–62%.

Table 1: Glycosylation Conditions and Yields

| Donor | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Glucopyranosyl bromide | AgOTf | CH₃CN | 90°C | 58% |

| Peracetylated glucose | BF₃·Et₂O | CH₂Cl₂ | 0°C → rt | 52% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes. A study demonstrated that heating glucopyranosyl bromide with 2-azidoethanol and Hg(CN)₂ in acetonitrile at 90°C for 15 min produced the target glycoside in 62% yield. This method minimizes side products like orthoester formation.

Bromo-to-Azido Functional Group Interconversion

AEG is also synthesized via nucleophilic substitution of bromoethyl glucosides. 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside undergoes azidation using sodium azide (NaN₃) in dimethylformamide (DMF) at 85°C, achieving near-quantitative conversion.

Key Considerations:

-

Solvent Polarity : DMF facilitates SN₂ mechanisms, while toluene favors elimination side reactions.

-

Temperature Control : Reactions above 80°C risk decomposition; optimal yields occur at 85°C.

-

Workup : Crude products are purified via silica chromatography (ethyl acetate/hexane, 1:1), yielding 90–95% pure AEG.

Protection-Deprotection Strategies

Acetyl Group Manipulation

Peracetylated glucose intermediates protect hydroxyl groups during glycosylation. Post-reaction, Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups under mild conditions, preserving the azido functionality. For example, deprotection of 2-azidoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in methanol with catalytic NaOMe (pH 9) yields 95% deacetylated product.

Benzylidene Acetal Protection

Regioselective protection of the 4,6-hydroxyls using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) enables selective functionalization at the 2-position. This strategy is critical for synthesizing branched glycosides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization time-of-flight (ESI-TOF) confirms molecular weight (m/z 249.22 [M+H]⁺) and purity.

Table 2: Spectral Data for AEG

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 4.60 (d, J = 8 Hz, H-1), 3.70–3.30 (m, sugar protons) |

| ¹³C NMR | δ 101.2 (C-1), 70.5–73.8 (C-2–C-6) |

| IR | 2104 cm⁻¹ (N₃ stretch) |

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. For example, bromo-to-azido conversion in a microreactor (DMF, 85°C, 10 min residence time) achieves 98% yield, reducing side reactions compared to batch processes.

Crystallization Techniques

AEG is purified via antisolvent crystallization using ethanol/water mixtures, yielding >99% purity. Particle size distribution is controlled by cooling rates (0.5°C/min).

Applications in Glycoconjugate Synthesis

AEG’s azide group enables CuAAC (click chemistry) with alkynes to form triazole-linked glycodendrimers. For example, reaction with propargylated polyols produces dendrimers with 40–80 surface hydroxyl groups, useful in drug delivery .

Chemical Reactions Analysis

Types of Reactions

2-Azidoethyl beta-D-Glucopyranoside undergoes various chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.

Major Products

Triazoles: Formed from CuAAC reactions.

Functionalized Glycosides: Resulting from substitution reactions.

Scientific Research Applications

Glycobiology

Role in Glycoprotein and Glycolipid Synthesis

2-Azidoethyl beta-D-glucopyranoside is utilized as a building block for synthesizing glycoproteins and glycolipids. These biomolecules are crucial for studying cell-cell interactions and signaling pathways. The azido group enables selective reactions that facilitate the incorporation of this compound into complex carbohydrate structures, aiding in the exploration of glycan functions in biological systems .

Drug Development

Carbohydrate-Based Therapeutics

In pharmaceutical research, this compound plays a significant role in designing carbohydrate-based drugs. Its unique structure enhances the efficacy and targeting of therapeutic agents, particularly in cancer treatment. By modifying the glucopyranoside backbone, researchers can create glycosylated drugs with improved pharmacokinetics and bioavailability .

Bioconjugation

Click Chemistry Applications

The azido functionality of this compound allows for efficient bioconjugation through click chemistry. This method enables the attachment of various biomolecules, such as proteins or antibodies, to surfaces or other compounds. Such conjugates are essential for developing targeted drug delivery systems and improving the specificity of therapeutic interventions .

Diagnostics

Development of Biosensors

This compound is also employed in creating diagnostic tools, including biosensors that utilize carbohydrate recognition elements for detecting specific biomolecules. The azide group facilitates labeling and detection processes, enhancing the sensitivity and accuracy of diagnostic assays .

Material Science

Smart Materials Development

In material science, this compound can be incorporated into polymer matrices to develop smart materials with specific properties. These materials can respond to environmental stimuli, making them valuable for advanced coatings and sensors .

Case Study 1: Synthesis of Dendritic Polyols

A study demonstrated the synthesis of dense and chiral dendritic polyols using this compound derivatives. The azido derivative was utilized as a key building block in constructing dendrimers with multiple hydroxyl groups, which are significant for applications in drug delivery and material science .

Case Study 2: Glycosylated Drug Development

Research highlighted the synthesis of glycosylated drugs using this compound to improve therapeutic efficacy against diabetes. The study found that modifications to the azido group enhanced the inhibitory activity against alpha-glucosidase, showcasing its potential in developing antidiabetic agents .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycobiology | Synthesis of glycoproteins and glycolipids | Understanding cell signaling |

| Drug Development | Design of carbohydrate-based drugs | Improved efficacy and targeting |

| Bioconjugation | Click chemistry for biomolecule attachment | Enhanced specificity in drug delivery |

| Diagnostics | Development of biosensors | Increased sensitivity in detection |

| Material Science | Creation of smart materials | Responsiveness to environmental changes |

Mechanism of Action

The mechanism of action of 2-Azidoethyl beta-D-Glucopyranoside primarily involves its role as a click chemistry reagent. The azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules and other compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azide Functionality

Table 1: Azide-Containing Glycosides

Key Observations :

- Reactivity: The azidoethyl group in this compound offers superior CuAAC efficiency compared to benzyl-protected azides, which require deprotection steps .

- Biological Specificity : Acetamido-substituted derivatives (e.g., 2-Acetamido-...) exhibit higher stability and specificity in glycoprotein interactions .

Alkyl Glycosides with Surfactant Properties

Table 2: Surfactant Glycosides

Key Observations :

- Unlike alkyl glycosides, this compound lacks surfactant properties due to its short azidoethyl chain but excels in chemical reactivity .

Table 3: Bioactive Glucosides

Key Observations :

- Antimicrobial activity is prominent in benzyl-protected derivatives due to increased hydrophobicity .

Biological Activity

2-Azidoethyl beta-D-glucopyranoside (AEG) is a synthetic compound that has garnered attention for its unique biological activities and applications in biochemical research. This article delves into the biological properties, mechanisms of action, and potential applications of AEG, supported by relevant data and findings from diverse sources.

This compound is classified as an alkylated glycoside, featuring a molecular formula of C₈H₁₅N₃O₆ and a molecular weight of approximately 249.22 g/mol. Its IUPAC name is (2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, with the CAS number 165331-08-8. The compound contains a beta-D-glucopyranoside structure with an azidoethyl substituent, allowing it to participate in various biochemical reactions, particularly in click chemistry applications.

The biological activity of AEG largely stems from its azido group, which enables specific interactions with biomolecules. Key mechanisms include:

- Enzyme Substrate : AEG acts as a substrate for various enzymes involved in glycosylation reactions. This property is crucial for studying enzyme-substrate relationships and metabolic pathways.

- Click Chemistry : The azido group facilitates cycloaddition reactions with alkynes to form triazoles. This reaction is selective and efficient, making AEG valuable for synthesizing complex bioconjugates .

- Labeling and Tracking : AEG can be used for selective labeling within biological systems. Its azido group allows for tracking through fluorescence or mass spectrometry techniques, aiding in cellular process investigations.

1. Glycosylation Studies

AEG has been utilized in studies examining glycosylation patterns in cells. By acting as a substrate for glycosyltransferases, it aids researchers in understanding how sugars are attached to proteins and lipids, which is vital for many biological functions.

2. Drug Delivery Systems

The compound's ability to modify biological molecules without altering their core functions positions it as a candidate for drug delivery systems. Its unique structure allows for the development of targeted therapies that can enhance drug efficacy while minimizing side effects.

3. Cancer Research

Research indicates that AEG can play a role in cancer treatment strategies by facilitating the delivery of therapeutic agents directly to cancer cells. Its incorporation into nanocarriers enhances the specificity and efficiency of drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the utility of AEG in various contexts:

- Study on Glycosylation : A research article demonstrated that AEG could effectively label glycoproteins in living cells, providing insights into glycosylation dynamics during cellular processes.

- Nanotechnology Applications : In cancer research, AEG was incorporated into nanocarriers designed to deliver siRNA molecules selectively to tumor cells, enhancing the therapeutic effects while reducing off-target effects .

Comparative Analysis with Similar Compounds

To better understand AEG's unique properties, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₅N₃O₆ | Contains an azido group enabling click chemistry |

| 2-Acetamido-2-deoxy-beta-D-glucopyranoside | C₈H₁₅N₃O₆ | Contains an acetamido group; lacks azido functionality |

| 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | C₈H₁₅N₃O₇ | Combines both azido and acetamido groups |

| Beta-D-Glucosamine | C₆H₁₃N₁O₆ | Lacks azido group but retains glucopyranose structure |

Q & A

Q. What are the established synthesis and characterization methods for 2-Azidoethyl beta-D-Glucopyranoside?

- Methodological Answer : The compound is synthesized via glycosylation of 2,3,4,6-tetraacetyl α-D-glucose with azidoethanol, followed by deprotection. Key steps include:

- Glycosylation : Reacting activated sugar donors (e.g., trichloroacetimidates) with 2-azidoethanol under catalytic acid conditions .

- Deprotection : Selective removal of acetyl groups using sodium methoxide or ammonium hydroxide .

- Characterization : Confirmation via (e.g., azide proton resonance at δ 3.25–3.45 ppm), , and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. How is this compound utilized in click chemistry for bioconjugation?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Applications include:

- Labeling : Conjugation with fluorescent alkynes (e.g., propargyl fluorescein) for cellular tracking .

- Drug Delivery : Synthesis of prodrugs (e.g., methotrexate conjugates) via reaction with propargyl-functionalized therapeutics .

- Optimization : Use of Cu(I) catalysts (e.g., TBTA ligands) to enhance reaction efficiency in aqueous buffers (pH 7–8, 25–37°C) .

Q. What analytical techniques ensure purity and structural fidelity of this compound?

- Methodological Answer : Critical techniques include:

Q. What are the primary biological applications of this compound in research?

- Methodological Answer : Applications focus on:

- GLUT1 Targeting : Exploiting glucose transporter affinity for tumor-selective drug delivery (e.g., glucoconjugates with methotrexate) .

- Enzyme Substrates : Serving as a β-glucosidase substrate to study enzyme kinetics or inhibitor screening .

Advanced Research Questions

Q. How can click chemistry reactions involving this compound be optimized for higher yields?

- Methodological Answer : Optimization strategies include:

- Catalyst Systems : Using Cu(I)/TBTA complexes to reduce side reactions (e.g., oxidative dimerization) .

- Solvent Selection : Mixed aqueous/organic solvents (e.g., DMSO:HO 1:1) to enhance reagent solubility .

- Reaction Monitoring : TLC (Rf shift) or in situ to track triazole formation.

Example Conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuSO/NaAsc | DMSO:HO | 25 | 85 |

| Cu(I)/TBTA | THF | 37 | 92 |

Q. How do researchers address contradictions in cytotoxicity data for this compound conjugates?

- Methodological Answer : Discrepancies arise from cell line specificity or conjugate stability. Mitigation approaches:

Q. What orthogonal protection strategies are employed in synthesizing derivatives of this compound?

- Methodological Answer : Strategies include:

- Acetyl/Benzyl Protection : Selective acetylation of C3/C6 hydroxyls while retaining azide functionality .

- Enzymatic Modifications : Using glycosyltransferases to append sugars without affecting the azide .

- Orthogonal Deprotection : Sequential removal of silyl ethers (TBDMS) and esters (acetyl) under mild conditions .

Q. How does this compound compare to other glycosyl azides in click chemistry efficiency?

- Methodological Answer : Comparative studies highlight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.